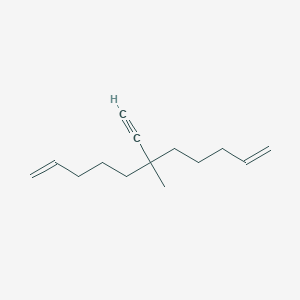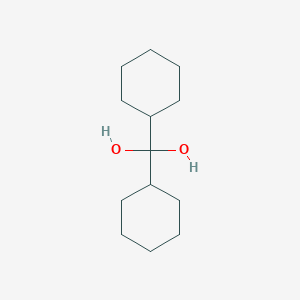
Dicyclohexylmethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylmethanediol is an organic compound with the molecular formula C13H24O2 It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions
Dicyclohexylmethanediol can be synthesized through several methods. One common approach involves the reduction of dicyclohexyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of dicyclohexyl ketone. This process uses catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under high pressure and temperature conditions to achieve high yields of the desired product.
化学反応の分析
Types of Reactions
Dicyclohexylmethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexylmethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of cyclohexylmethanol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Dicyclohexylmethanone.
Reduction: Cyclohexylmethanol.
Substitution: Dicyclohexylmethane derivatives with various functional groups.
科学的研究の応用
Dicyclohexylmethanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dicyclohexylmethanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Methanediol: The simplest geminal diol with the formula CH2(OH)2.
Cyclohexylmethanol: A related compound with one hydroxyl group and a cyclohexyl group.
Dicyclohexylmethanone: The oxidized form of dicyclohexylmethanediol.
Uniqueness
This compound is unique due to its two hydroxyl groups attached to a single carbon atom, which imparts distinct chemical properties and reactivity. Its combination of hydrophilic hydroxyl groups and hydrophobic cyclohexyl groups makes it versatile for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
860501-03-7 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
dicyclohexylmethanediol |
InChI |
InChI=1S/C13H24O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14-15H,1-10H2 |
InChIキー |
FNILDPCCWMWNTE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C2CCCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



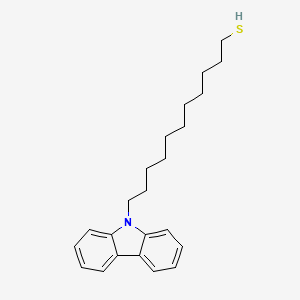
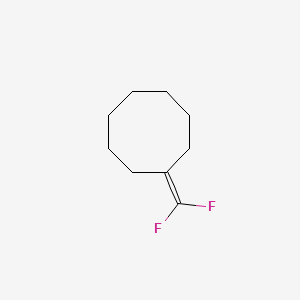
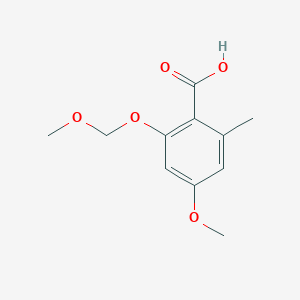
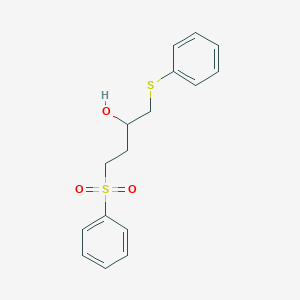
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)


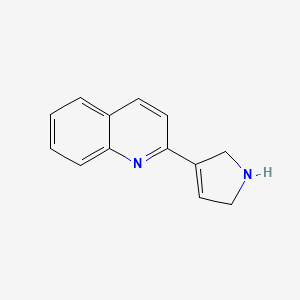
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

